Diethyl 2-vinylcyclopropane-1,1-dicarboxylate

Catalog No.
S794529
CAS No.
7686-78-4
M.F
C11H16O4
M. Wt
212.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 2-vinylcyclopropane-1,1-dicarboxylate

CAS Number

7686-78-4

Product Name

Diethyl 2-vinylcyclopropane-1,1-dicarboxylate

IUPAC Name

diethyl 2-ethenylcyclopropane-1,1-dicarboxylate

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

InChI

InChI=1S/C11H16O4/c1-4-8-7-11(8,9(12)14-5-2)10(13)15-6-3/h4,8H,1,5-7H2,2-3H3

InChI Key

UOQTXZICFVMERR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(CC1C=C)C(=O)OCC

Canonical SMILES

CCOC(=O)C1(CC1C=C)C(=O)OCC

The exact mass of the compound Diethyl 2-vinylcyclopropane-1,1-dicarboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diethyl 2-vinylcyclopropane-1,1-dicarboxylate is a donor-acceptor cyclopropane (DAC) that serves as a versatile three-carbon (C3) building block in organic synthesis. Its value is derived from the combination of a strained cyclopropane ring and a conjugated vinyl group, which together enable facile ring-opening under transition-metal catalysis. This process typically forms a zwitterionic π-allylpalladium intermediate, a key species for engaging in formal [3+2] cycloaddition reactions to construct highly functionalized five-membered carbocycles and heterocycles. [1]

The synthetic utility of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate is governed by a precise combination of ring strain and electronic activation, making direct substitution by analogs problematic. Replacing the diethyl ester groups with dimethyl esters can introduce process chemistry challenges, such as competitive saponification during synthesis, leading to significantly lower yields. [1] The absence of the vinyl group, as in diethyl cyclopropane-1,1-dicarboxylate, prevents the formation of the critical π-allylpalladium intermediates required for the most common high-value cycloaddition pathways. [2] Furthermore, substituting the dicarboxylate activating groups with alternatives like dinitriles drastically alters the electronic nature of the substrate, which can change reaction outcomes, yields, and diastereoselectivity in subsequent transformations. [3]

Precursor Suitability: Avoidance of Low-Yield Saponification vs. Dimethyl Analog

In phase-transfer processes for synthesizing vinylcyclopropane dicarboxylates, the choice of ester group is critical for achieving practical yields. Attempts to produce the dimethyl ester analog are hampered by a competitive ester saponification reaction, resulting in yields of less than 10%. In contrast, the use of ethyl and higher esters, such as in the target compound, leads to insignificant saponification, enabling robust and higher-yield preparations suitable for larger-scale use. [1]

Evidence DimensionSynthetic Yield (Phase-Transfer Process)
Target Compound DataSaponification is insignificant, enabling high yields (e.g., 75-80%)
Comparator Or BaselineDimethyl 2-vinylcyclopropane-1,1-dicarboxylate: <10% yield
Quantified DifferenceAvoids a high-loss side reaction, representing a >7-fold potential yield improvement over the dimethyl analog under these conditions.
ConditionsPhase-transfer condensation reaction of a malonic ester and a 1,4-dihalobutene.

For process development or large-scale synthesis, this higher and more reliable yield makes the diethyl ester a superior economic and practical choice over the dimethyl analog.

Reactivity & Selectivity: Dicarboxylate vs. Dinitrile Activating Groups in [3+2] Cycloadditions

The electronic nature of the geminal activating groups dictates reactivity and selectivity in palladium-catalyzed cycloadditions. In a direct comparison using a 1-azadiene reaction partner, the dimethyl dicarboxylate analog (a close proxy for the target compound) provided the desired cyclopentane product in 86% yield with a 2:1 diastereomeric ratio (dr). In contrast, the more strongly electron-withdrawing dinitrile analog gave a higher 99% yield and a significantly improved 6:1 dr. [1]

Evidence DimensionYield and Diastereoselectivity in a Pd-catalyzed [3+2] Cycloaddition
Target Compound Data(Data for dimethyl analog) 86% yield, 2:1 dr
Comparator Or Baseline2-Vinylcyclopropane-1,1-dicarbonitrile: 99% yield, 6:1 dr
Quantified Difference3-fold improvement in diastereomeric ratio with the dinitrile comparator.
ConditionsPd(dba)2 catalysis with 1-azadiene 2a in THF at 50 °C.

This demonstrates that the dicarboxylate is not a direct substitute for the dinitrile; a buyer can select the dicarboxylate when its specific electronic properties are required, while the dinitrile is chosen for maximizing diastereoselectivity in this context.

Precursor for Tetrahydrofurans: High-Yield, Diastereoselective [3+2] Cycloaddition with Aldehydes

This class of vinylcyclopropane dicarboxylates is an effective precursor for 2,5-cis disubstituted tetrahydrofurans via Pd(0)-catalyzed [3+2] cycloaddition with aldehydes. Using the dimethyl analog as a representative substrate, reactions with electron-deficient aldehydes proceed with high efficiency. For example, the reaction with 4-nitrobenzaldehyde delivered the corresponding tetrahydrofuran product in 98% yield and with a diastereomeric ratio greater than 20:1. [1] This pathway is inaccessible to acyclic malonate precursors.

Evidence DimensionProduct Yield and Diastereoselectivity
Target Compound DataYields up to 98%, dr >20:1
Comparator Or BaselineAcyclic precursors (e.g., diethyl vinylmalonate), which do not undergo this specific catalytic cycloaddition.
Quantified DifferenceEnables a highly efficient and stereoselective transformation not possible with simpler, non-cyclic analogs.
ConditionsPd(dba)2 (0.5 mol%), P(OPh)3, with electron-deficient aldehydes in THF.

This validates the compound as a high-value precursor for the stereocontrolled synthesis of oxygen-containing five-membered rings, a common motif in natural products and pharmaceuticals.

Stereocontrolled Synthesis of 2,5-Disubstituted Tetrahydrofurans

This compound is the right choice when the goal is a high-yield, diastereoselective synthesis of 2,5-cis-tetrahydrofurans. Its structure is optimized for palladium-catalyzed [3+2] cycloaddition with electron-poor aldehydes, providing a direct route to this valuable heterocyclic core. [1]

Construction of Substituted Pyrrolidines and Spiro-oxindoles

As a reliable π-allyl palladium precursor, this reagent is well-suited for formal [3+2] cycloadditions with various imines. This enables the enantioselective synthesis of highly functionalized and optically enriched pyrrolidine and spiro[pyrrolidin-3,2′-oxindole] derivatives, which are important scaffolds in medicinal chemistry. [2]

Access to Functionalized Cyclopentane Scaffolds via Azadiene Cycloaddition

When a moderately diastereoselective route to complex cyclopentanes is required, this dicarboxylate serves as a dependable C3 building block. It provides a reliable alternative to other activated vinylcyclopropanes, such as the dinitrile analog, when different electronic or steric properties are needed for the synthetic target. [3]

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7686-78-4

Dates

Last modified: 08-15-2023

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